molecular formula C14H19NO3 B3331622 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine CAS No. 849935-75-7

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine

Cat. No. B3331622
CAS RN: 849935-75-7
M. Wt: 249.3 g/mol
InChI Key: XWRMKUKCNUYSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is a compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds . This specific compound is also known by its IUPAC name, ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate .


Synthesis Analysis

The synthesis of pyrrolidines, including 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine, can be achieved through various methods. One common method involves the N-heterocyclization of primary amines with diols . Other synthetic approaches include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is characterized by a five-membered pyrrolidine ring. The ring is non-planar due to its sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The pyrrolidine ring also contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

Pyrrolidines, including 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine, can undergo various chemical reactions. For instance, they can participate in aldol reactions, which are catalyzed by L-proline . These reactions involve the formation of new stereocenters as iminium products .


Physical And Chemical Properties Analysis

Pyrrolidines are generally characterized by their physical and chemical properties. For instance, pyrrolidine is a colorless liquid with a characteristic odor of ammonia . Its molecular weight is 71.1210 .

Mechanism of Action

The mechanism of action of pyrrolidines is often related to their ability to interact with biological targets. For instance, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is intended for research and development use only, under the supervision of a technically qualified individual . It’s important to handle this compound with care, as it may pose certain safety risks .

Future Directions

The future of pyrrolidines in drug discovery is promising. Their unique structure and properties make them versatile scaffolds for the development of novel biologically active compounds . Continued research and development in this area will likely lead to the discovery of new therapeutic agents.

properties

IUPAC Name

ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRMKUKCNUYSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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